

tracazolate hydrochloride molecular structure and properties

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Compound of Interest

Compound Name: Tracazolate hydrochloride

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Tracazolate Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tracazolate hydrochloride (formerly ICI 136,753) is a pyrazolopyridine derivative that has demonstrated notable anxiolytic and anticonvulsant properties in preclinical research. It functions as a positive allosteric modulator of the γ -aminobutyric acid type A (GABAA) receptor, exhibiting a unique pharmacological profile with selectivity for specific subunit compositions. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and pharmacological characteristics of **tracazolate hydrochloride**. Detailed experimental protocols for its synthesis and key in vitro and in vivo assays are presented, alongside a comparative analysis with other pyrazolopyridine compounds. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the GABAergic system.

Molecular Structure and Properties

Tracazolate hydrochloride is systematically named ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride. Its chemical structure is characterized by a pyrazolo[3,4-b]pyridine core.

Chemical and Physical Properties

A summary of the key chemical and physical properties of trazolate and its hydrochloride salt is provided in the table below.

Property	Value
Molecular Formula	C16H24N4O2 (Trazolate) C16H25ClN4O2 (Trazolate HCl)
Molecular Weight	304.39 g/mol (Trazolate) 340.85 g/mol (Trazolate HCl)
CAS Number	41094-88-6 (Trazolate) 1135210-68-2 (Trazolate HCl)
IUPAC Name	ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate
SMILES	<chem>CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC</chem>
InChI	InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19)
Appearance	Off-white to light yellow solid
Storage Conditions	-20°C, sealed storage, away from moisture

Note: Specific quantitative data for ¹H NMR, ¹³C NMR, FT-IR, and crystal structure are not readily available in the public domain. Commercially available **trazolate hydrochloride** is typically accompanied by a certificate of analysis confirming that its spectroscopic data are consistent with the expected structure.

Pharmacology

Trazolate hydrochloride exerts its pharmacological effects primarily through the positive allosteric modulation of GABAA receptors.^[1] This modulation enhances the effect of GABA, the

principal inhibitory neurotransmitter in the central nervous system, leading to a decrease in neuronal excitability.[1]

Mechanism of Action

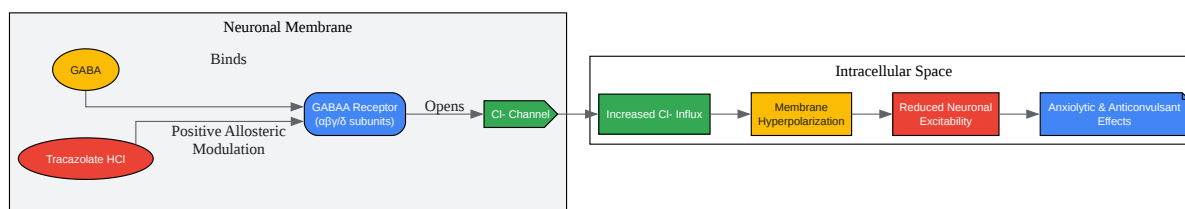
As a positive allosteric modulator, trazololate binds to a site on the GABAA receptor that is distinct from the GABA binding site.[1] This binding event increases the receptor's affinity for GABA, leading to a more frequent or prolonged opening of the associated chloride ion channel.[1][2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.[1][2]

Receptor Subunit Selectivity

The pharmacological profile of trazololate is significantly influenced by the subunit composition of the GABAA receptor. It has been shown to have a degree of selectivity, with its effects varying depending on the specific α , β , and γ subunits that make up the receptor complex.[3][4] For instance, trazololate has been demonstrated to be a potent modulator of $\alpha 1\beta 2\delta$ GABAA receptors.[3][4]

Downstream Signaling Pathway

The binding of trazololate to the GABAA receptor and the subsequent enhancement of GABAergic neurotransmission initiate a cascade of intracellular events. The primary downstream effect is a reduction in neuronal excitability.



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GABA_A Receptor Signaling Pathway Modulated by **Tracazolate Hydrochloride**.

Pharmacological Effects

Tracazolate hydrochloride has demonstrated significant anxiolytic and anticonvulsant effects in various preclinical models.[5]

Pharmacological Effect	EC50 / Activity	GABAA Receptor Subunit Combination
Potentiation	1.5 μ M	α 1 β 3 γ 2
Potentiation	13.2 μ M	α 1 β 1 γ 2s
Inhibition	1.1 μ M	α 6 β 3 γ
Inhibition	1.2 μ M	α 1 β 3 ϵ
Inhibition	2.7 μ M	α 1 β 3
Inhibition	4.0 μ M	α 1 β 1 ϵ

Experimental Protocols

Detailed methodologies for the synthesis and key pharmacological evaluations of **tracazolate hydrochloride** are provided below.

Synthesis of Tracazolate Hydrochloride

While a specific, detailed, step-by-step protocol for the synthesis of **tracazolate hydrochloride** is not readily available in peer-reviewed literature, the general synthesis of pyrazolopyridine derivatives is well-documented.[6] The synthesis of tracazolate would likely involve a multi-step process culminating in the formation of the pyrazolo[3,4-b]pyridine core, followed by the addition of the various substituents. The final step would involve the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid in a suitable solvent.



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General Synthetic Workflow for **Tracazolate Hydrochloride**.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp in *Xenopus* Oocytes[3][4]

This protocol describes the evaluation of **tracazolate hydrochloride**'s effect on GABAA receptors expressed in *Xenopus laevis* oocytes.

1. Oocyte Preparation and Receptor Expression:

- Harvest and defolliculate oocytes from *Xenopus laevis*.
- Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., $\alpha 1$, $\beta 2$, and δ).
- Incubate the injected oocytes for 1-3 days to allow for receptor expression.

2. Electrophysiological Recording:

- Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.
- Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping (holding potential of -70 mV).
- Record baseline GABA-activated currents by applying increasing concentrations of GABA.

3. **Tracazolate Hydrochloride** Application:

- Prepare solutions of **tracazolate hydrochloride** in the Ringer's solution at various concentrations.

- Co-apply a fixed concentration of GABA with varying concentrations of **tracazolate hydrochloride**.
- Record the potentiation or inhibition of the GABA-activated current by tracazolate.

4. Data Analysis:

- Measure the peak current amplitude in the presence and absence of tracazolate.
- Construct concentration-response curves to determine the EC50 or IC50 of tracazolate.

In Vivo Anxiolytic Activity: Elevated Plus-Maze (EPM) Test in Mice[7][8]

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

1. Apparatus:

- A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

2. Animals and Treatment:

- Use adult male mice, group-housed and habituated to the testing room.
- Administer **tracazolate hydrochloride** or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before testing.

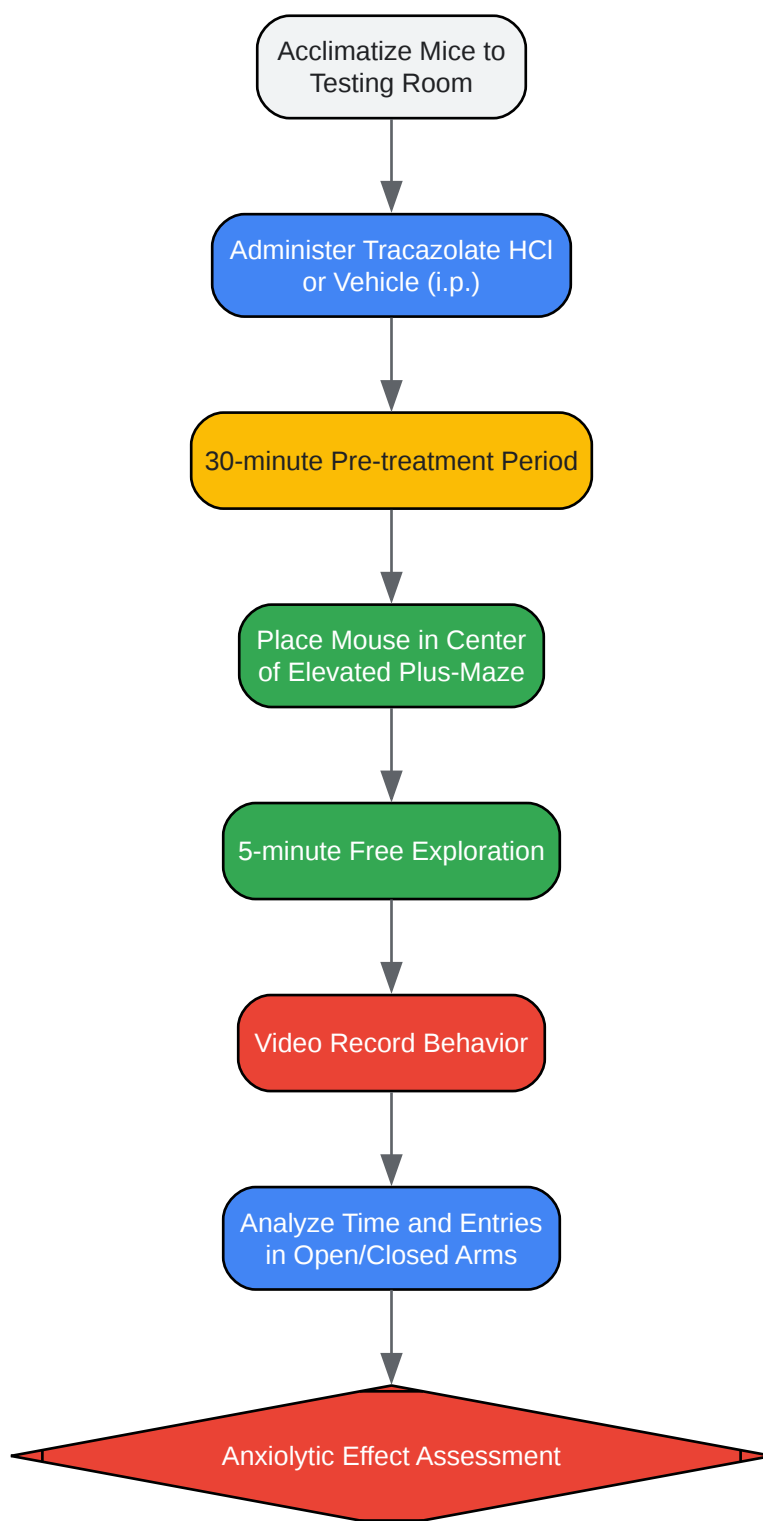
3. Test Procedure:

- Place the mouse in the center of the maze, facing an open arm.
- Allow the mouse to explore the maze for a 5-minute period.
- Record the session using a video camera for later analysis.

4. Data Analysis:

- Score the time spent in the open and closed arms.

- Calculate the percentage of time spent in the open arms and the number of entries into the open arms.
- An increase in open arm exploration is indicative of an anxiolytic effect.



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Experimental Workflow for the Elevated Plus-Maze Test.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice[9][10]

The PTZ-induced seizure test is a common model for screening potential anticonvulsant drugs.

1. Animals and Treatment:

- Use adult male mice, group-housed and habituated to the testing room.
- Administer **tracazolate hydrochloride** or vehicle (e.g., saline) via i.p. injection at various pre-treatment times.

2. Seizure Induction:

- Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to induce seizures.

3. Observation:

- Immediately after PTZ injection, place the mouse in an observation chamber.
- Observe the animal for the onset of clonic and tonic-clonic seizures for a period of 30 minutes.

4. Data Analysis:

- Record the latency to the first seizure and the duration of seizures.
- Determine the percentage of animals protected from seizures at each dose of tracazolate.
- An increase in seizure latency and a decrease in seizure incidence and severity indicate anticonvulsant activity.

Comparative Analysis with Other Pyrazolopyridines

Tracazolate belongs to the pyrazolopyridine class of compounds, which includes other pharmacologically active molecules such as cartazolate and etazolate. While all act on the central nervous system, they exhibit different pharmacological profiles.

Compound	Primary Mechanism of Action	Main Pharmacological Effects
Tracazolate	Positive allosteric modulator of GABAA receptors	Anxiolytic, Anticonvulsant
Cartazolate	Benzodiazepine receptor agonist	Anxiolytic
Etazolate	Phosphodiesterase 4 inhibitor	Nootropic, Antidepressant-like

This comparison highlights the distinct therapeutic potential of tracazolate within the pyrazolopyridine class, primarily targeting anxiety and seizure disorders through its unique modulation of the GABAA receptor.

Conclusion

Tracazolate hydrochloride is a promising pharmacological tool for investigating the complexities of the GABAergic system. Its distinct profile as a positive allosteric modulator of GABAA receptors, coupled with its demonstrated anxiolytic and anticonvulsant activities, makes it a valuable compound for further research and development. This technical guide provides a foundational understanding of its molecular characteristics, pharmacological actions, and relevant experimental methodologies to facilitate future investigations into its therapeutic potential. Further studies are warranted to fully elucidate its clinical utility and to explore its potential for the treatment of various neurological and psychiatric disorders.

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